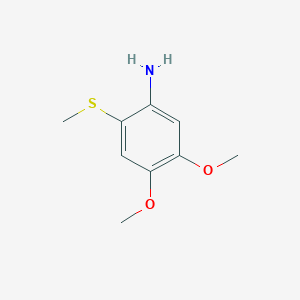

4,5-Dimethoxy-2-(methylthio)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

4,5-dimethoxy-2-methylsulfanylaniline |

InChI |

InChI=1S/C9H13NO2S/c1-11-7-4-6(10)9(13-3)5-8(7)12-2/h4-5H,10H2,1-3H3 |

InChI Key |

WFGWVQXJHWFWHF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)SC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dimethoxy 2 Methylthio Aniline and Its Precursors

Strategies for Introducing Methylthio and Dimethoxy Groups onto Aromatic Rings

The assembly of the dimethoxy and methylthio functionalities on the benzene (B151609) ring is a critical phase in the synthesis of 4,5-Dimethoxy-2-(methylthio)aniline. Various chemical reactions can be employed to achieve this, each with its own set of advantages and substrate requirements.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA r) serves as a powerful method for introducing substituents onto an activated aromatic ring. nih.govnih.gov In the context of synthesizing precursors for this compound, this reaction is particularly useful for introducing the methylthio group. The reaction typically involves an aryl halide or another suitable leaving group that is activated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to it. libretexts.org

For instance, a precursor like 4-bromo-2,5-dimethoxybenzaldehyde (B105343) can undergo nucleophilic substitution with a thiol in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield the corresponding 4-alkylthio-2,5-dimethoxybenzaldehyde. mdma.ch This approach offers a direct route to installing the methylthio group, provided a suitably halogenated and activated dimethoxy precursor is available. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the leaving group to restore aromaticity. nih.govyoutube.com The efficiency of the substitution is highly dependent on the nature of the leaving group and the electron-withdrawing capacity of the activating group. libretexts.orgbohrium.com

A general procedure for the synthesis of 4-nitrothiophenol, a related sulfur-containing aromatic compound, involves the reaction of 4-fluoronitrobenzene with sodium sulfide (B99878) in DMF. chemicalbook.com This highlights the utility of a nitro group in activating the ring for nucleophilic attack by a sulfur nucleophile.

Electrophilic Aromatic Substitution for Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for functionalizing aromatic rings. youtube.comresearchgate.net The introduction of the dimethoxy groups onto a benzene ring significantly activates it towards further electrophilic attack, directing incoming electrophiles to the ortho and para positions. libretexts.orgscielo.org.mx This directing effect is a key consideration in the synthesis of this compound precursors.

The nitration of dimethoxybenzene derivatives is a common electrophilic aromatic substitution reaction. For example, the nitration of 1,4-dimethoxybenzene (B90301) can lead to the formation of dinitro derivatives. researchgate.net Specifically, the nitration of 2-fluoro-1,4-dimethoxybenzene has been shown to selectively produce 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield. mdpi.com This nitro-substituted compound is a valuable intermediate, as the nitro group can be subsequently reduced to form the aniline (B41778) moiety.

The introduction of a methylthio group via electrophilic substitution can also be achieved. Methods have been developed for the direct methylthiolation of electron-rich heteroarenes using reagents like DMSO-TsCl under mild, metal-free conditions. researchgate.net

Organometallic Coupling Reactions

Organometallic coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. openstax.orgfiveable.me These reactions, often catalyzed by transition metals like palladium or nickel, allow for the precise and efficient coupling of various organic fragments. rsc.org

In the context of synthesizing precursors for this compound, organometallic coupling can be employed to introduce the methylthio group. For example, palladium-catalyzed cross-coupling reactions between aryl halides and thiols are a reliable method for the synthesis of aryl thioethers. researchgate.net These reactions typically involve an organohalide and a thiol in the presence of a palladium catalyst and a base. The Suzuki-Miyaura reaction, another prominent organometallic coupling reaction, couples organoboron compounds with organohalides. fiveable.me While commonly used for C-C bond formation, variations of this methodology can be adapted for C-S bond formation.

The choice of catalyst and ligands is crucial for the success of these coupling reactions, as thiols can often poison the catalyst. researchgate.net Despite this challenge, significant progress has been made in developing robust catalytic systems for this transformation. rsc.org

Formation of the Aniline Moiety

The final key step in the synthesis of this compound is the formation of the aniline group. This is typically achieved by the reduction of a nitroaromatic precursor.

Catalytic Hydrogenation of Nitroaromatic Precursors

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to amines. gla.ac.uk This process involves the use of a metal catalyst, such as platinum, palladium, or nickel, in the presence of hydrogen gas. wikipedia.org The reaction is typically carried out in a solvent at elevated temperature and pressure. google.comgoogle.com

For the synthesis of this compound, a precursor such as 1,2-dimethoxy-4-nitro-5-(methylthio)benzene would be subjected to catalytic hydrogenation. The choice of catalyst can influence the reaction's efficiency and selectivity. For instance, a patent describes the preparation of 4-chloro-2,5-dimethoxyaniline (B1194742) by the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) using a modified platinum-on-carbon catalyst in an aromatic solvent. google.comgoogle.com The reaction conditions, including temperature, pressure, and the presence of additives, are optimized to achieve high yields and purity. google.comgoogle.com

The nature of the substituents on the nitroaromatic ring can affect the rate of hydrogenation. Electron-donating groups, such as methoxy (B1213986) groups, can influence the catalytic activity. researchgate.net

| Precursor | Catalyst | Conditions | Product | Yield | Reference |

| 4-Chloro-2,5-dimethoxynitrobenzene | Modified Platinum-on-carbon | 80-110 °C, 5-50 atm H₂, aromatic solvent | 4-Chloro-2,5-dimethoxyaniline | High | google.comgoogle.com |

| Nitrobenzene (B124822) derivatives | Ru/CMK-3 | Ethanol, Room Temperature | Corresponding anilines | Variable | researchgate.net |

| 4-Fluoronitrobenzene | Zinc, HCl | Water, Ice-bath | 4-Aminothiophenol | 75% | chemicalbook.com |

Reductive Amination Strategies

Reductive amination is another versatile method for synthesizing amines from carbonyl compounds (aldehydes and ketones). wikipedia.orgmasterorganicchemistry.com This two-step process involves the initial formation of an imine or enamine, which is then reduced to the corresponding amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org

While not the most direct route to this compound from a nitro precursor, reductive amination could be conceptually applied starting from a corresponding benzaldehyde (B42025) or ketone. For example, 4,5-dimethoxy-2-(methylthio)benzaldehyde could be reacted with an ammonia (B1221849) source to form an imine, which would then be reduced to yield the target aniline. This method is highly versatile and tolerates a wide range of functional groups. koreascience.krresearchgate.net

The choice of reducing agent is critical for the success of reductive amination. Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

Regioselective Synthesis Challenges in Multi-Substituted Systems

The synthesis of a multi-substituted aniline such as this compound is fraught with challenges related to regioselectivity. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of incoming groups during electrophilic aromatic substitution reactions.

The methoxy groups at positions 4 and 5 are ortho-, para-directing and activating, while the methylthio group at position 2 is also ortho-, para-directing. The amino group is a strong activating and ortho-, para-directing group. The interplay of these directing effects can lead to a mixture of isomers, making the regioselective synthesis of the desired product challenging.

For instance, during the introduction of the final substituent, the existing groups will direct the incoming electrophile to multiple positions. Careful consideration of the order of substituent introduction is therefore paramount. Protecting group strategies are often employed to control the reactivity and directing effects of certain functional groups. For example, the amino group can be converted to an amide to moderate its activating effect and steric bulk, thereby influencing the regioselectivity of subsequent reactions. youtube.com

The choice of solvent can also significantly impact regioselectivity. Studies on the synthesis of substituted pyrazoles have shown that aprotic solvents with strong dipole moments can lead to higher regioselectivity compared to polar protic solvents. organic-chemistry.org Similar principles can be applied to the synthesis of multi-substituted anilines.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in maximizing the yield and purity of the target compound, this compound. This involves a systematic investigation of various parameters such as temperature, reaction time, catalyst loading, and solvent.

For catalytic reactions, such as the palladium-catalyzed C-H olefination of anilines, the choice of ligand can dramatically improve yields and selectivity. uva.nl In the context of synthesizing this compound, a similar optimization of the catalyst system for C-S bond formation would be necessary.

A study on the synthesis of 2-methyl-4-methoxydiphenylamine highlighted the importance of reactant ratios and reaction temperature. osti.gov The optimal conditions were found to be a specific molar ratio of reactants in a suitable solvent at an elevated temperature. The study also elucidated the rate-determining step, which is crucial for understanding how to accelerate the reaction and improve the yield. osti.gov

The following table illustrates the kind of data that would be generated during the optimization of a hypothetical synthetic step for this compound, based on the principles found in the synthesis of a related compound. osti.gov

Table 1: Hypothetical Optimization of a Synthetic Step for this compound

| Entry | Parameter Varied | Condition | Yield (%) |

| 1 | Temperature | 140 °C | 65 |

| 2 | Temperature | 160 °C | 85 |

| 3 | Temperature | 180 °C | 82 |

| 4 | Catalyst Loading | 0.25 g | 70 |

| 5 | Catalyst Loading | 0.5 g | 85 |

| 6 | Catalyst Loading | 0.75 g | 85 |

| 7 | Reactant A:B Ratio | 1:1 | 60 |

| 8 | Reactant A:B Ratio | 1:2 | 85 |

| 9 | Reactant A:B Ratio | 1:3 | 83 |

This iterative process of optimization is essential to develop a robust and high-yielding synthesis for complex molecules like this compound.

Chemical Reactivity and Mechanistic Investigations of 4,5 Dimethoxy 2 Methylthio Aniline

Reactivity of the Aromatic Amine Functional Group

The amino group (-NH2) is a potent activating group, meaning it increases the reactivity of the aromatic ring towards electrophilic substitution. libretexts.orgbyjus.com It is also a strong ortho, para-director, guiding incoming electrophiles to the positions adjacent and opposite to it on the ring. libretexts.orglumenlearning.comunizin.org However, the high reactivity of arylamines can sometimes lead to multiple substitutions and oxidative side reactions. libretexts.org

Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to readily participate in acylation, alkylation, and arylation reactions.

Acylation: The amino group can be acylated, for instance, by reacting with acetic anhydride (B1165640) to form the corresponding acetanilide. This transformation is often used to moderate the high reactivity of the amino group and prevent over-substitution in subsequent reactions. libretexts.org The resulting amide is still an ortho, para-directing group but is less activating than the original amine. libretexts.org A study on the acetylation of thioanisole, a related compound, demonstrated the use of H-beta zeolite as a catalyst for acylation with acetic anhydride, yielding predominantly the para-substituted product.

Alkylation and Arylation: The nucleophilic nitrogen can also be alkylated or arylated. For example, the reaction with a suitable alkyl halide or an aryl halide (under appropriate catalytic conditions) would yield the corresponding N-alkylated or N-arylated products. Research on similar aniline (B41778) derivatives has explored their N-alkylation and N-arylation for various applications. ontosight.ai

Table 1: Examples of Amine Functional Group Reactivity

| Reaction Type | Reagents | Product Type | Catalyst/Conditions |

|---|---|---|---|

| Acylation | Acetic Anhydride | N-acetylated aniline | Pyridine (base) libretexts.org |

| Alkylation | Alkyl Halide | N-alkylated aniline | - |

| Arylation | Aryl Halide | N-arylated aniline | - |

| Schiff Base Formation | Aldehyde/Ketone | Imine (Schiff Base) | Acid or base catalysis |

Schiff Base Formation and their Subsequent Transformations

Aromatic amines, including 4,5-Dimethoxy-2-(methylthio)aniline, readily condense with aldehydes and ketones to form imines, commonly known as Schiff bases. uobasrah.edu.iqnih.govjapsonline.com This reaction typically proceeds under mild, often acid-catalyzed, conditions.

Schiff bases are versatile intermediates in organic synthesis and can undergo a variety of subsequent transformations. For example, the imine double bond can be reduced to form a secondary amine. A documented procedure for a related compound, 4-(methylthio)aniline (B85588), involves reaction with ferrocene (B1249389) carboxaldehyde to form a Schiff base, which is then reduced in situ with sodium borohydride (B1222165) to yield the corresponding secondary amine. rsc.org

Diazotization and Coupling Reactions

The primary aromatic amine group can be converted into a diazonium salt through a process called diazotization. This involves treating the amine with nitrous acid (HONO), usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, at low temperatures. icrc.ac.irgoogle.com

The resulting diazonium salt is a highly useful intermediate. The diazonium group can be replaced by a wide variety of substituents in what are known as Sandmeyer-type reactions, or it can act as an electrophile in coupling reactions with activated aromatic rings to form brightly colored azo compounds (azo dyes). libretexts.orggoogleapis.com The success of these reactions can depend on the stability of the diazonium salt. googleapis.com Research on the diazotization of other substituted anilines and subsequent coupling reactions is well-documented. icrc.ac.irresearchgate.net

Aromatic Ring Reactivity

The substituents on the benzene (B151609) ring of this compound play a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns and Directing Effects of Substituents

The amino (-NH2), methoxy (B1213986) (-OCH3), and methylthio (-SCH3) groups are all ortho, para-directing groups. libretexts.orglumenlearning.comunizin.orgyoutube.comlibretexts.org This means they direct incoming electrophiles to the positions on the aromatic ring that are ortho and para to them. The directing influence arises from the ability of these groups to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate formed during the substitution process. libretexts.orglumenlearning.com

Amino Group (-NH2): A very strong activating and ortho, para-directing group. libretexts.orgbyjus.com

Methoxy Group (-OCH3): A strong activating and ortho, para-directing group. libretexts.org

Methylthio Group (-SCH3): An activating and ortho, para-directing group.

In this compound, the positions are substituted as follows: C1-NH2, C2-SCH3, C4-OCH3, and C5-OCH3. The only remaining unsubstituted position is C6. Given the strong activating and directing effects of the adjacent amino and methoxy groups, this position is highly activated towards electrophilic attack. The directing effects of the substituents are additive. Therefore, electrophilic substitution is expected to occur predominantly at the C6 position.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -NH2 (Amino) | Strongly Activating libretexts.orgbyjus.com | Ortho, Para libretexts.orglumenlearning.comunizin.org |

| -OCH3 (Methoxy) | Strongly Activating libretexts.org | Ortho, Para libretexts.org |

| -SCH3 (Methylthio) | Activating | Ortho, Para |

Directed C-H Functionalization Strategies Utilizing the Amino or Thioether Group

In recent years, directed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the selective reaction at a specific C-H bond. organic-chemistry.org In the context of this compound, both the amino and the thioether groups could potentially be utilized as directing groups to achieve regioselective C-H functionalization.

Oxidative Coupling and Polymerization Studies

The chemical and electrochemical polymerization of aniline and its derivatives has been a subject of extensive research due to the production of conductive polymers with significant electronic, electrochemical, and optical properties. While studies focusing specifically on this compound are not abundant, its polymerization behavior can be inferred from investigations into structurally related compounds, such as 2,5-dimethoxyaniline (B66101).

Oxidative polymerization of aniline derivatives typically proceeds via the formation of radical cations. rsc.org In chemical polymerization, an oxidant like ammonium (B1175870) persulfate or ferric chloride is used to initiate the process. researchgate.netrsc.org For instance, the chemical oxidation of 2,5-dimethoxyaniline with ammonium persulfate in an acidic medium yields poly(2,5-dimethoxyaniline) (PDMOA). researchgate.net The reaction is initiated by the oxidation of the monomer to a radical cation. This is followed by the coupling of these radicals, deprotonation, and re-aromatization to form dimers, which are subsequently oxidized to radical cations themselves, leading to chain propagation. rsc.org The process results in a polymer, often obtained as a salt (e.g., emeraldine (B8112657) salt), which can be converted to its base form. researchgate.net

Electrochemical polymerization offers a high degree of control over the process, including polymer thickness and morphology. researchgate.net This method involves the anodic oxidation of the monomer on an electrode surface (such as platinum, gold, or glassy carbon) in a suitable electrolyte. rsc.orgwikipedia.org The mechanism is believed to involve the initial oxidation of the aniline monomer to a radical cation. rsc.org These radical cations then couple to form oligomers and eventually the polymer film on the electrode surface. wikipedia.org Studies using techniques like on-line electrochemistry/electrospray mass spectrometry (EC/ES-MS) on aniline have identified soluble oligomers (dimers, trimers, etc.) in various redox states, confirming the stepwise growth mechanism. wikipedia.org Given the structural similarities, this compound is expected to undergo analogous oxidative coupling reactions, with the electron-donating methoxy and methylthio groups likely influencing the oxidation potential and the properties of the resulting polymer.

Table 1: Comparison of Polymerization Methods for Aniline Derivatives

| Polymerization Method | Initiator/Conditions | Key Mechanistic Step | Typical Product | Reference |

|---|---|---|---|---|

| Chemical Polymerization | Ammonium Persulfate ((NH₄)₂S₂O₈), Acidic Medium | Formation of radical cation via chemical oxidant | Polymer powder (e.g., PDMOA) | researchgate.net |

| Electrochemical Polymerization | Anodic potential on working electrode (e.g., Pt, Au) | Formation of radical cation via electron transfer | Conductive polymer film on electrode | rsc.orgresearchgate.net |

Transformations Involving the Methylthio Group

The methylthio (-SCH₃) group is a versatile functional group that can undergo several key transformations, including oxidation, cleavage, and participation in organometallic chemistry.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations significantly alter the electronic properties and steric profile of the molecule.

A wide array of reagents can achieve the selective oxidation of sulfides to sulfoxides. Common methods include the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst, such as silica-based tungstate (B81510) or tantalum carbide. acs.org Another effective system involves ceric ammonium nitrate (B79036) (CAN) supported on silica (B1680970) gel with sodium bromate (B103136) as the primary oxidant. acs.org The oxidation of a similar compound, 4-(methylthio)phenol, to 4-(methylsulfinyl)phenol (B81417) has been successfully demonstrated, indicating the feasibility of this transformation on the aniline scaffold. mdpi.com

Further oxidation of the sulfoxide yields the corresponding sulfone. This typically requires stronger oxidizing conditions or different catalytic systems. For example, while tantalum carbide catalyzes the oxidation of sulfides to sulfoxides with H₂O₂, niobium carbide under similar conditions efficiently produces the sulfone. acs.org

Table 2: Reagents for the Oxidation of Aryl Methyl Thioethers

| Transformation | Reagent(s) | Key Features | Reference |

|---|---|---|---|

| Sulfide (B99878) to Sulfoxide | 30% H₂O₂ / Tantalum Carbide | High yield, catalyst can be recovered | acs.org |

| Sulfide to Sulfoxide | Ceric Ammonium Nitrate (cat.) / NaBrO₃ | Oxidation achieved with a catalytic amount of CAN | acs.org |

| Sulfide to Sulfone | 30% H₂O₂ / Niobium Carbide | Efficiently affords sulfones, catalyst is reusable | acs.org |

Thioether Cleavage and Derivatization

Cleavage of the C-S bond in aryl methyl thioethers is a key transformation for deprotection or further functionalization. This can be achieved through various methods, often involving nucleophilic or electrophilic reagents. One approach for the cleavage of the C(sp³)–S bond in arylmethyl thioethers utilizes N-chlorosuccinimide (NCS) as a critical additive, which can transform the thioether into an aldehyde under specific conditions. mdpi.com

Demethylation of aryl ethers, a related transformation, often employs strong nucleophiles like thiolate salts (e.g., sodium ethanethiolate). rsc.orgwikipedia.org These reactions typically proceed via an Sₙ2 mechanism where the thiolate anion attacks the methyl group, leading to the cleavage of the methyl-sulfur bond and formation of a thiophenol anion. acsgcipr.org The use of odorless, long-chain thiols has been developed to make this process more practical. nih.govsigmaaldrich.com Alternatively, strong acids like methane (B114726) sulfonic acid, sometimes in the presence of methionine, can also cleave aryl alkyl ethers. acsgcipr.org

Derivatization can also occur at the sulfur atom without cleaving the C-S bond. A primary example is S-methylation of a thiol to form the thioether, a key step in some synthetic routes. sigmaaldrich.com

Role in Organometallic Reactions (e.g., as a ligand in metal complexes)

Aniline derivatives are widely used as ligands in organometallic chemistry, and this compound possesses multiple potential coordination sites: the amino group, the sulfur atom of the methylthio group, and the aromatic ring itself.

A direct example of its role as a ligand is in the synthesis of ferrocene-4-(methylthio)aniline. mdpi.com In this reaction, the aniline derivative reacts with ferrocene carboxaldehyde to first form a Schiff base (imine), which is then reduced to the final amine-linked ferrocene complex. The nitrogen atom of the aniline moiety is directly involved in the linkage to the ferrocene unit.

Furthermore, the presence of both a soft donor (sulfur) and a borderline donor (amino nitrogen) in an ortho-like arrangement presents the possibility for this molecule to act as a bidentate chelating ligand for various transition metals. Schiff bases derived from anilines are well-known to form stable complexes with metals like copper(II) and zinc(II), where the imine nitrogen and another donor atom coordinate to the metal center. youtube.com By analogy, this compound could chelate to a metal center through both the nitrogen and sulfur atoms, forming a stable five-membered ring.

Reaction Mechanism Elucidation

Understanding the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This often involves the identification of transient species that are not present in the starting materials or final products.

Identification of Reaction Intermediates

The identification of reaction intermediates is a cornerstone of mechanistic investigation. The nature of the intermediate depends heavily on the reaction type.

Radical Cations: In oxidative coupling and electropolymerization reactions, the key intermediate is the aniline radical cation, formed by a one-electron oxidation of the monomer. rsc.orgwikipedia.org These highly reactive species are typically identified indirectly through the analysis of their subsequent reaction products (dimers, oligomers) using techniques like mass spectrometry coupled with electrochemistry (EC/ES-MS). wikipedia.org

Iminium Intermediates: In other electrochemical oxidations, particularly N-dealkylation reactions, the formation of an iminium cation intermediate is common. acs.org This species results from a two-electron oxidation process and is susceptible to hydrolysis.

Meisenheimer Complexes: In nucleophilic aromatic substitution (SₙAr) reactions, where a nucleophile attacks the aromatic ring, a negatively charged intermediate known as a Meisenheimer complex is formed. lumenlearning.comlibretexts.org This intermediate is characterized by the temporary loss of aromaticity and the formation of a tetrahedral (sp³) carbon at the site of substitution. The stability of this complex is greatly enhanced by the presence of electron-withdrawing groups on the ring, which can delocalize the negative charge. lumenlearning.com Although the substituents on this compound are electron-donating, under forcing conditions or with a suitable leaving group, such intermediates could potentially be involved.

Computational studies, such as calculating potential energy surfaces, are also powerful tools for predicting the most likely reaction pathways and the relative stability of various possible intermediates. nih.gov

Kinetic and Thermodynamic Aspects of Transformations

No published studies containing kinetic or thermodynamic data for the transformations of this compound were identified.

Regioselectivity and Stereoselectivity Studies

No published studies specifically investigating the regioselectivity or stereoselectivity of reactions involving this compound were found.

Synthesis and Derivatization into Advanced Organic Structures

Utilization as a Building Block for Heterocyclic Compounds

The presence of an amino group on the benzene (B151609) ring of 4,5-Dimethoxy-2-(methylthio)aniline allows for its use in a range of cyclization reactions to form various heterocyclic systems. These reactions are fundamental in medicinal chemistry and materials science due to the diverse biological and physical properties of the resulting heterocyclic frameworks.

Synthesis of Substituted Pyrimidines

The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a three-carbon unit with a compound containing an N-C-N fragment. While direct synthesis from this compound is not extensively documented, established methods for pyrimidine synthesis can be adapted. For instance, the reaction of an appropriately substituted aniline (B41778) with reagents like malononitrile (B47326) and benzamidine (B55565) hydrochloride can yield pyrimidine-5-carbonitrile derivatives growingscience.com.

General synthetic routes to pyrimidines include reactions starting from 1,3-diaminopropane, diacetyl ketene, enaminonitriles, and alkynes growingscience.com. A common strategy for preparing substituted pyrimidines involves the use of pre-existing pyrimidine scaffolds. For example, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) can be converted into 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine through chlorination with N-chlorosuccinimide (NCS) researchgate.netarkat-usa.org. Furthermore, pyrimido[1,6-a]pyrimidine and pyrimido[1,6-c]pyrimidine systems can be synthesized through the reaction of acyclic diamines with bis(methylthio)methylene malonates, followed by cyclization nih.gov. These established methods provide a foundation for the potential use of this compound in the synthesis of novel pyrimidine-based structures.

Construction of Quinoline (B57606) Derivatives

Quinoline and its derivatives are a significant class of heterocyclic compounds, and their synthesis has been extensively studied. Several classic methods, such as the Doebner-von Miller reaction, are employed for their preparation. The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to form quinolines wikipedia.orgslideshare.net. The reaction mechanism is thought to involve a Michael addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and dehydration wikipedia.orgyoutube.com.

While the direct application of this compound in the Doebner-von Miller reaction is not explicitly reported, the reaction is known to work with a variety of substituted anilines. Therefore, it is plausible that this compound could react with α,β-unsaturated aldehydes or ketones to yield the corresponding substituted quinolines. Another important method is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl group. Additionally, the synthesis of 9-anilinothiazolo[5,4-b]quinoline derivatives has been achieved by coupling substituted anilines with 9-chloro-2-(methylthio)thiazolo[5,4-b]quinoline, highlighting the utility of substituted anilines in building complex quinoline systems nih.gov.

| Quinoline Synthesis Method | Description | Potential Reactants with this compound |

| Doebner-von Miller Reaction | Reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgslideshare.net | Acrolein, Crotonaldehyde, Methyl vinyl ketone |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. | Not directly applicable as the starting material is an aniline. |

| Coupling Reactions | Coupling of anilines with pre-functionalized quinolines. nih.gov | Chloro- or bromo-substituted quinolines |

Formation of Imidazole (B134444) and Thiadiazole Frameworks

The synthesis of imidazole and thiadiazole derivatives often involves the cyclization of acyclic precursors. For imidazoles, a common method is the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849), known as the Radziszewski synthesis. Green and efficient methods for the synthesis of 4,5-disubstituted imidazoles have been developed using a condensation reaction of 1,2-diketones and urotropine in a heterogeneous medium organic-chemistry.org. The synthesis of 2,5-diaminoimidazoles can be achieved through a thermal reaction between α-aminoketones and substituted guanylhydrazines nih.gov.

For the synthesis of 1,3,4-thiadiazoles, a standard method involves the cyclization of diacylhydrazines or thiosemicarbazides scienceopen.com. For instance, 2,5-disubstituted-1,3,4-thiadiazoles can be synthesized from diacylhydrazines using Lawesson's reagent scienceopen.com. Another route involves the reaction of 3,4-dimethoxybenzoylthiosemicarbazide to form 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole nih.gov. The structural similarity of this precursor to a derivative of this compound suggests that the latter could be a viable starting material for analogous thiadiazole structures. The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles clubbed with other heterocyclic rings like 1,2,4-triazole (B32235) has also been reported, starting from 2,5-dimercapto-1,3,4-thiadiazole (B142945) mdpi.com.

Other Annulation Reactions and Ring Closure Strategies

Annulation reactions are a powerful tool for the construction of cyclic systems. The term annulation refers to the fusion of a new ring onto a molecule through the formation of two new bonds. These reactions can be catalyzed by transition metals or promoted by acids or bases.

The presence of the methylthio group in this compound can play a crucial role in directing annulation reactions. For example, the hydrazination of 4-chloro-2-ethylthio-8-methylquinoline occurs at both the 2- and 4-positions, indicating that the ethylthio group at position 2 facilitates nucleophilic substitution mdpi.com. This suggests that the methylthio group in this compound could be leveraged as a leaving group or a directing group in various ring-forming reactions.

Formation of Macrocyclic and Polymeric Structures

Beyond the synthesis of discrete small molecules, this compound has potential applications in the formation of larger molecular architectures such as macrocycles and polymers.

Monomer in Electrically Conducting Polymers

Polyaniline and its derivatives are among the most studied conducting polymers due to their good environmental stability, simple synthesis, and tunable electrical conductivity nih.gov. The polymerization of aniline is typically carried out via electrochemical or chemical oxidation researchgate.netscispace.comnih.govresearchgate.net. The properties of the resulting polymer are highly dependent on the substituents on the aniline monomer.

The presence of two methoxy (B1213986) groups on the aniline ring, as in 2,5-dimethoxyaniline (B66101), is known to influence the properties of the resulting polymer. The electropolymerization of aniline is affected by various factors including the electrode material, dopant anions, electrolyte composition, and pH scispace.com. The introduction of functional groups can lead to self-doped polyanilines, where the substituent plays the role of an intermolecular dopant scispace.com. Given that this compound possesses both electron-donating methoxy groups and a sulfur-containing methylthio group, its polymerization could lead to a conducting polymer with unique electronic and physical properties. The methylthio group could potentially influence the polymerization mechanism and the final polymer structure, possibly leading to materials with enhanced solubility or different redox characteristics compared to poly(2,5-dimethoxyaniline).

| Polymerization Method | Description | Potential Outcome for this compound |

| Electrochemical Polymerization | Anodic oxidation of the monomer on an inert electrode. researchgate.net | Formation of a polymer film on the electrode surface with properties influenced by the substituents. |

| Chemical Oxidation | Oxidation of the monomer using a chemical oxidizing agent (e.g., ammonium (B1175870) persulfate). | Production of bulk polymer powder with potential for solution processing. |

Precursor for Advanced Organic Materials

The molecular architecture of this compound, featuring electron-donating methoxy and methylthio groups on a reactive aniline scaffold, makes it a promising precursor for advanced organic materials. These substituents are known to tune the optoelectronic properties of π-conjugated systems, which are fundamental to organic electronics.

Research into materials like poly(p-phenylene vinylene)s (PPVs) and [2.2.2.2]paracyclophanetetraenes (PCTs) has shown that introducing alkoxy (-OR) or alkylthio (-SR) substituents onto the phenylene units is a key strategy for modifying their electronic behavior. researchgate.net For instance, the synthesis of methoxy- and methylthio-substituted PCTs is achieved through a Wittig cyclization reaction, starting from appropriately substituted precursors like 1,4-dimethoxybenzene (B90301) or 1,4-bis(methylthio)benzene. researchgate.net These precursors are first functionalized, for example by bromomethylation, to prepare them for the cyclization reaction. researchgate.net

Analogously, this compound can serve as a monomer or a key intermediate for such materials. The primary amine (-NH₂) group provides a reactive handle for polymerization or for linking to other molecular fragments. This could be used to build polymers with repeating units of dimethoxy-methylthio-phenylene, where the substituents would modulate the polymer's band gap, solubility, and solid-state packing. The combination of strong electron-donating methoxy groups and the polarizable methylthio group could lead to materials with unique charge-transport properties suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 1: Examples of Substituted Precursors in the Synthesis of Advanced Organic Materials

| Precursor Compound | Functionalization Method | Target Material Class | Reference |

|---|---|---|---|

| 1,4-Dimethoxybenzene | Bromomethylation, then reaction with PPh₃ | Methoxy-substituted PCTs | researchgate.net |

| 1,4-Bis(methylthio)benzene | Bromomethylation, then reaction with PPh₃ | Methylthio-substituted PCTs | researchgate.net |

This table is interactive. Click on the headers to sort.

Synthesis of Ligands for Coordination Chemistry

The aniline functionality is a gateway to a vast class of ligands, most notably Schiff base ligands. nih.gov These are typically synthesized through a condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). wikipedia.org This reaction is a cornerstone of coordination chemistry, as it allows for the straightforward creation of multidentate ligands with tunable steric and electronic properties. nih.govrsc.org

For this compound, a typical synthesis of a Schiff base ligand would involve its reaction with an aldehyde, such as salicylaldehyde (B1680747) or a substituted derivative. The reaction creates an imine (or azomethine, R-CH=N-R') functional group, which is a key coordination site. nih.govwikipedia.org The resulting Schiff base ligand would be a multidentate system, possessing several potential donor atoms:

The imine nitrogen.

The thioether sulfur.

The phenolic oxygen (if salicylaldehyde is used).

This modular synthesis allows for the creation of a library of ligands from a single aniline precursor, enabling fine-tuning of the coordination environment around a metal center.

Chelation Behavior with Transition Metals

Once synthesized, Schiff base ligands derived from this compound can coordinate with a variety of transition metals to form stable complexes. Chelation, the formation of two or more coordinate bonds between a multidentate ligand and a single central metal atom, results in highly stable five- or six-membered rings. cardiff.ac.uk

The ligand's combination of different donor atoms is crucial. According to Hard and Soft Acids and Bases (HSAB) theory, the relatively hard imine nitrogen and phenolic oxygen donors will preferentially coordinate to hard or borderline metal ions (e.g., Fe(III), Co(II), Cu(II)), while the soft thioether sulfur donor will have a higher affinity for soft metal ions (e.g., Ag(I), Pd(II), Pt(II)). cardiff.ac.uknih.gov This dual affinity makes these ligands exceptionally versatile.

Transition metal thioether complexes have been studied extensively. wikipedia.org The sulfur atom in a thioether ligand is a pyramidal center and can coordinate to a metal without significant change to its geometry. wikipedia.org While often acting as a simple monodentate donor, thioether groups can also serve as bridging ligands, connecting two metal centers. wikipedia.org In the context of a Schiff base derived from our target aniline, the ligand would likely act as a bidentate [N,S] or tridentate [N,S,O] chelate, depending on the specific aldehyde used in its synthesis. The formation of copper(I)-thioether coordination complexes, for example, can result in diverse geometries, including linear, trigonal planar, or tetrahedral arrangements. nih.gov

Table 2: Coordination Characteristics of Thioether-Containing Ligands

| Ligand Type | Donor Atoms | Typical Coordination Mode | Metal Ion Examples | Reference |

|---|---|---|---|---|

| Simple Thioether (R₂S) | S | Monodentate, Bridging | Ru(II), Rh(III), Pt(II) | wikipedia.org |

| Thiourea Derivatives | N, S, O | Bidentate (O,S) | Ni(II), Cu(II), Zn(II) | cardiff.ac.uk |

| Poly(thioether)borates | S, S, S | Tridentate (S,S,S) | Fe(II), Co(II), Pd(II) | nih.gov |

| Thiophenol-phosphine | P, S | Bidentate (P,S) | Cobalt, Rhodium | researchgate.net |

This table is interactive. Click on the headers to sort.

Influence of Substituents on Coordination Properties

The substituents on the aromatic ring of a ligand have a profound impact on the properties of the resulting metal complex. theshifters.itacs.org In this compound, the two methoxy groups and the methylthio group are all considered electron-donating. These groups increase the electron density on the ligand framework, which in turn enhances the donor strength (basicity) of the coordinating nitrogen and sulfur atoms.

This electronic enrichment of the donor sites typically leads to the formation of more stable metal complexes. theshifters.it The properties of the metal center, such as its redox potential and Lewis acidity, are directly modulated by the electronic character of the ligands. nih.gov For example, in catalytic applications, ligands with electron-donating groups can sometimes decrease catalytic activity by forming overly stable complexes with the metal center, whereas electron-withdrawing groups can enhance it. nih.gov

Furthermore, the electronic effects of one ligand can be transmitted to others in the coordination sphere through the metal's d-orbitals, a phenomenon known as the trans effect or trans influence. acs.org The strong donor character of a ligand derived from our target aniline would influence the lability and reactivity of the ligands positioned opposite to it in a square planar or octahedral complex. This principle is fundamental in designing catalysts with specific reactivity patterns and in tuning the electronic and magnetic properties of coordination compounds, such as inducing spin-crossover behavior in iron complexes. nih.gov

Table 3: Electronic Effects of Common Substituents in Ligand Design

| Substituent | Type | Electronic Effect on Aromatic Ring | Influence on Donor Atom Basicity |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strong | Electron-donating (Resonance) | Increase |

| -SCH₃ (Methylthio) | Moderate | Electron-donating (Resonance) | Increase |

| -NH₂ (Amino) | Strong | Electron-donating (Resonance) | Increase |

| -Cl (Chloro) | Weak | Electron-withdrawing (Inductive) | Decrease |

| -NO₂ (Nitro) | Strong | Electron-withdrawing (Resonance/Inductive) | Decrease |

This table is interactive. Click on the headers to sort.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structure determination of organic molecules, including 4,5-Dimethoxy-2-(methylthio)aniline.

The structural complexity of this compound and its potential derivatives necessitates the use of a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While standard ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, 2D techniques are indispensable for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the molecule's aromatic ring and substituent groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. This is particularly useful for assigning the signals of the aromatic ring and the methoxy (B1213986) and methylthio groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is critical for establishing the connectivity between the substituents and the aniline (B41778) core, for instance, by showing correlations from the methoxy protons to the aromatic carbons.

These advanced NMR techniques are paramount when dealing with derivatives of this compound, where the substitution pattern on the aromatic ring may vary, leading to subtle changes in the chemical shifts and coupling constants.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH₂ | ~4.0-5.0 (broad) | - |

| Ar-H | ~6.5-7.0 | ~110-150 |

| OCH₃ | ~3.8 | ~56 |

| SCH₃ | ~2.4 | ~15 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

NMR spectroscopy is not limited to static structural analysis; it is also a powerful tool for monitoring the progress of chemical reactions in real-time. By acquiring NMR spectra at regular intervals, researchers can track the disappearance of starting materials, such as this compound, and the appearance of products. This allows for the determination of reaction kinetics, including reaction rates and the observation of any transient intermediates. For example, in the synthesis of heterocyclic compounds derived from this aniline, NMR can provide insights into the reaction mechanism by identifying key intermediates that may not be isolable.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is instrumental in the confirmation of newly synthesized compounds. It provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula of a molecule. For a compound like this compound, HRMS can distinguish its molecular formula (C₉H₁₃NO₂S) from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). This level of certainty is crucial for the validation of new chemical entities in research.

Tandem Mass Spectrometry (MS/MS) offers a deeper level of structural analysis by inducing the fragmentation of a selected parent ion and analyzing the resulting fragment ions. The fragmentation pattern of this compound can provide valuable information about its structure. For instance, the loss of a methyl group (CH₃) from the methylthio or methoxy substituents, or the cleavage of the C-S or C-N bonds, can be observed. By piecing together the fragmentation puzzle, researchers can confirm the connectivity of the molecule, complementing the data obtained from NMR spectroscopy.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of specific functional groups.

In the case of this compound, IR and Raman spectra would exhibit characteristic bands corresponding to:

N-H stretching vibrations of the primary amine group, typically appearing as a doublet in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic ring and the methyl groups.

C=C stretching vibrations within the aromatic ring.

C-O stretching vibrations of the methoxy groups.

C-S stretching vibrations of the methylthio group.

These vibrational signatures serve as a quick and effective method for confirming the presence of the key functional groups within the molecule. Furthermore, subtle shifts in the positions and intensities of these bands can provide information about the molecule's conformation and any intermolecular interactions, such as hydrogen bonding.

Correlation with Molecular Structure and Electronic Effects

The spectroscopic signature of this compound is intrinsically linked to its molecular structure and the electronic effects exerted by its substituents. The aniline backbone contains three key functional groups: an amino (-NH2) group, two methoxy (-OCH3) groups, and a methylthio (-SCH3) group. All three are generally considered electron-donating groups, which significantly influence the electron density distribution within the aromatic ring. ncert.nic.in

The amino and methoxy groups are strong electron-donating groups through resonance (mesomeric effect), increasing the electron density at the ortho and para positions relative to themselves. The methylthio group is also electron-donating, though its effect can be more complex. These substituent effects would be directly observable in Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, in ¹H NMR spectra, the aromatic protons would be expected to appear at higher fields (lower ppm values) compared to unsubstituted benzene (B151609) due to the increased shielding from the electron-donating groups. In a related compound, 2-Methoxy-4-(methylthio)aniline, the aromatic protons appear in the range of δ 6.68-6.85 ppm, demonstrating this upfield shift. rsc.org Similarly, in ¹³C NMR, the carbon atoms of the aromatic ring, particularly those at positions ortho and para to the activating groups, would show chemical shifts at a higher field. rsc.org

Probing Intermolecular Interactions

The functional groups on this compound provide multiple sites for intermolecular interactions, which are crucial in determining its physical properties and solid-state structure. The primary amino group is a potent hydrogen bond donor, capable of forming N-H···O and N-H···S hydrogen bonds with the oxygen atoms of the methoxy groups or the sulfur atom of the methylthio group of neighboring molecules.

In addition to hydrogen bonding, π-π stacking interactions between the electron-rich aromatic rings are expected to play a significant role in the molecule's self-assembly. Studies on poly(o-methoxy aniline) have highlighted the importance of both hydrogen bonding and π-π interactions in the formation of its supramolecular structures. nih.gov The presence of multiple electron-donating groups enhances the π-electron density of the benzene ring, potentially strengthening these stacking interactions. Computational and matrix-isolation infrared spectroscopy studies on related molecules like 1-methoxy-2-(methylthio)ethane have been used to examine intramolecular C-H···O interactions, which can also influence molecular conformation and stability. ias.ac.in These non-covalent forces collectively dictate how the molecules arrange themselves in a condensed phase.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide a definitive map of bond lengths, bond angles, and torsional angles. This technique would yield an unambiguous confirmation of the molecular structure, solidifying the information inferred from spectroscopic methods.

Confirmation of Regiochemistry and Stereochemistry in Complex Molecules

In the synthesis of polysubstituted aromatic compounds, the formation of regioisomers is a common challenge. While spectroscopic methods like NMR can provide strong evidence for a particular isomer, their interpretation can sometimes be ambiguous without reference compounds. X-ray crystallography offers an absolute determination of the substitution pattern on the aniline ring. It would definitively confirm that the methylthio group is at position 2 and the methoxy groups are at positions 4 and 5, relative to the amino group. This is particularly vital in validating a synthetic pathway and ensuring the material under investigation is the correct, single isomer. For complex heterocyclic structures derived from substituted anilines, crystallography is indispensable for verifying both regiochemistry and any stereocenters that may be present. rsc.org

Analysis of Crystal Packing and Supramolecular Assemblies

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing provides direct insight into the intermolecular forces discussed previously. The resulting crystal structure would show the specific hydrogen bonding network (e.g., N-H···O distances and angles) and the geometry of any π-π stacking interactions (e.g., centroid-centroid distances). nih.gov Understanding these supramolecular assemblies is critical, as the packing arrangement can significantly influence material properties such as solubility, melting point, and stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the substituted benzene chromophore. Benzene itself exhibits characteristic absorption bands, and the addition of auxochromes (the -NH2, -OCH3, and -SCH3 groups) causes a bathochromic (red) shift to longer wavelengths and often an increase in absorption intensity (hyperchromic effect). researchgate.net

The electron-donating nature of the substituents extends the conjugation of the π-system, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org This reduced energy gap corresponds to absorption at longer wavelengths. For example, studies on poly(2,5-dimethoxyaniline) show distinct absorption bands related to its electronic structure. ias.ac.in The UV-Vis spectrum of this compound would therefore be a unique fingerprint of its electronic structure. The position and intensity of the absorption maxima can also be sensitive to solvent polarity, a phenomenon known as solvatochromism, which provides further information about the nature of the electronic transitions. ajrsp.com Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to simulate the electronic spectrum and assign the observed transitions to specific molecular orbital contributions. scielo.org.za

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For 4,5-Dimethoxy-2-(methylthio)aniline, DFT calculations, often using functionals like B3LYP, provide a robust framework for understanding its structure and reactivity. These theoretical analyses are performed on the molecule's ground state in the gas phase to elucidate its intrinsic properties. ajol.info

Prediction of Molecular Geometries and Vibrational Frequencies

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of infrared (IR) and Raman spectra, which correspond to the molecule's vibrational modes. Each predicted frequency can be assigned to a specific type of molecular motion, such as stretching, bending, or twisting of functional groups. For instance, characteristic frequencies are expected for the N-H stretches of the amine group, C-H stretches of the aromatic ring and methyl groups, C-O stretches of the methoxy (B1213986) groups, and the C-S stretch of the methylthio group. nih.gov Comparing these theoretical spectra with experimental data allows for a detailed confirmation of the molecular structure. nih.gov

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in an Aniline (B41778) Derivative This table presents typical frequency ranges for the main functional groups found in this compound, based on DFT calculations for analogous molecules.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3400 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (in -OCH₃, -SCH₃) | Stretch | 2850 - 3000 |

| C=C Aromatic | Stretch | 1500 - 1650 |

| C-N | Stretch | 1250 - 1350 |

| C-O (Methoxy) | Asymmetric Stretch | 1200 - 1275 |

| C-O (Methoxy) | Symmetric Stretch | 1000 - 1075 |

| C-S (Methylthio) | Stretch | 600 - 800 |

Source: Data synthesized from findings on similar substituted aromatic compounds. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the ionization potential. mdpi.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, with its energy related to the electron affinity. mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. nih.govmdpi.com A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.govmdpi.com For this compound, the presence of electron-donating groups (amino, methoxy, and methylthio) is expected to raise the energy of the HOMO and lower the HOMO-LUMO gap, indicating a higher propensity to engage in electrophilic reactions. researchgate.net The distribution of the HOMO density indicates the most likely sites for electrophilic attack, while the LUMO distribution points to the sites susceptible to nucleophilic attack. youtube.com

Table 2: Calculated Electronic Properties Based on Analogous Substituted Anilines Illustrative values for electronic properties derived from DFT calculations on related aniline and thiophenol derivatives.

| Parameter | Symbol | Typical Calculated Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -5.8 | Energy of the outermost electrons; indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 to -2.0 | Energy of the lowest empty orbital; indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 3.5 to 5.0 | A smaller gap suggests higher reactivity. nih.gov |

| Ionization Potential | IP | 5.0 to 5.8 | Energy required to remove an electron (IP ≈ -EHOMO). researchgate.net |

| Electron Affinity | EA | 0.5 to 2.0 | Energy released when an electron is added (EA ≈ -ELUMO). researchgate.net |

| Electronegativity | χ | 2.75 to 3.9 | Tendency to attract electrons (χ ≈ -0.5(EHOMO + ELUMO)). mdpi.com |

| Chemical Hardness | η | 1.75 to 2.5 | Resistance to change in electron distribution (η ≈ -0.5(EHOMO - ELUMO)). mdpi.com |

Source: Synthesized from data on substituted anilines and related compounds. mdpi.comresearchgate.netthaiscience.info

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or poor in electron density. researchgate.netorientjchem.org It is plotted on the surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. thaiscience.infoorientjchem.org

In this compound, the MEP map would likely show the most negative potential (red/yellow) located around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. orientjchem.org These sites would be the primary centers for interactions with electrophiles. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them potential sites for hydrogen bonding. researchgate.net The MEP analysis thus provides a clear, intuitive guide to the molecule's reactive sites. thaiscience.inforesearchgate.net

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the modeling of entire reaction pathways, providing insights into reaction mechanisms that can be difficult to obtain experimentally. By calculating the energies of reactants, products, and intermediate structures, a potential energy surface for a given reaction can be constructed. A key aspect of this is locating the transition state—the highest energy point along the reaction coordinate—which acts as the kinetic barrier to the reaction.

For a molecule like this compound, one could model its synthesis or its participation in subsequent reactions, such as electrophilic aromatic substitution. For example, modeling the reaction with an electrophile would involve identifying the transition state structure and calculating its energy. This would help predict which position on the ring is most reactive and determine the activation energy of the reaction, offering a quantitative measure of reaction feasibility. Theoretical models have been successfully used to explore reaction mechanisms, such as the deprotection steps in the synthesis of thiol derivatives. mdpi.com

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Beyond vibrational frequencies, computational methods can predict other spectroscopic parameters. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of a molecule. mdpi.com These calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO). nih.gov

Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) approach can be used to predict NMR chemical shifts (¹H and ¹³C). orientjchem.org By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. Comparing these predicted spectroscopic parameters (UV-Vis, NMR, IR) with experimental data serves as a rigorous test of the accuracy of the computational model and provides a deeper understanding of the molecule's electronic and structural properties. nih.govorientjchem.org

Emerging Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern synthetic chemistry. For 4,5-Dimethoxy-2-(methylthio)aniline, research is anticipated to move beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste. Future synthetic strategies are expected to focus on:

Chemoenzymatic Processes: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. An emerging area of interest is the application of chemoenzymatic methods for the synthesis of aniline-derived amides, which could be adapted for the production of derivatives of this compound. rsc.org This approach could lead to more sustainable and efficient production pathways.

Visible Light Photocatalysis: This technique utilizes visible light to drive chemical reactions, often with high efficiency and selectivity. The synthesis of benzothiophenes using visible light photocatalysis from o-methylthio arenediazonium salts suggests the potential for similar light-mediated transformations involving this compound. amazonaws.com

Mechanochemical Synthesis: Solid-state mechanochemical routes are being explored for the preparation of conducting polymers like poly(2,5-dimethoxy aniline). researchgate.net This solvent-free method could potentially be adapted for the synthesis of this compound and its derivatives, significantly reducing the environmental impact.

Exploration of Unconventional Reactivity and Catalytic Transformations

The electronic properties endowed by the methoxy (B1213986) and methylthio substituents are expected to give this compound unique reactivity. Research in this area is likely to explore:

Activation of Specific Positions: The strategic placement of dimethoxy groups on heterocyclic systems has been shown to activate specific carbon atoms for nucleophilic attack. clockss.org It is hypothesized that the 4,5-dimethoxy substitution pattern in the target aniline (B41778) could similarly direct reactions to specific sites on the aromatic ring.

Catalytic Applications: While direct catalytic applications of this compound are yet to be extensively reported, its structural motifs are present in ligands used in catalysis. The development of metal complexes incorporating this aniline as a ligand could lead to novel catalysts for various organic transformations.

Rational Design of Derivatives for Specific Chemical Applications

The core structure of this compound serves as a versatile scaffold for the design of new molecules with tailored properties for applications in materials science and non-biological catalysis.

Advanced Materials Science: Substituted anilines are precursors to conducting polymers. For instance, poly(2,5-dimethoxyaniline) and its copolymers have been synthesized and characterized for their potential as processable conducting polymers. ias.ac.in Derivatives of this compound could be designed as monomers for novel polymers with unique electronic and optical properties. The introduction of the methylthio group could further tune the polymer's characteristics.

Non-Biological Catalysts: The aniline and methylthio groups can act as coordinating sites for metal ions. The synthesis of ferrocene-containing derivatives of 4-(methylthio)aniline (B85588) highlights the potential for creating organometallic compounds with catalytic activity. rsc.org Similar strategies could be employed with this compound to develop new, efficient non-biological catalysts.

Integration of Computational and Experimental Methodologies for Predictive Synthesis

The synergy between computational modeling and experimental work is becoming increasingly crucial in chemical research. For this compound, this integrated approach can:

Predict Reactivity: Computational methods can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. This can guide the design of new reactions and synthetic routes.

Design Novel Derivatives: Molecular modeling can be employed to design derivatives of this compound with specific desired properties for materials science or catalytic applications, allowing for a more targeted and efficient research process.

Contribution to the Broader Field of Substituted Aniline Chemistry

The study of this compound is poised to make significant contributions to the broader field of substituted aniline chemistry. Understanding the interplay of the methoxy and methylthio groups on the reactivity and properties of the aniline ring will provide valuable insights that can be applied to the design and synthesis of other polysubstituted anilines. This knowledge can expand the toolbox of synthetic chemists and materials scientists, enabling the creation of new molecules with novel functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dimethoxy-2-(methylthio)aniline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 4,5-dimethoxyaniline with methylthiolating agents (e.g., methyldisulfide or methylthioacetamide) under basic conditions (e.g., NaOH in methanol at 70°C) can yield the target compound. Reaction time and stoichiometry significantly affect purity; extended reaction times may lead to over-substitution or oxidation of the methylthio group . Characterization via NMR (e.g., distinct singlet for methylthio protons at ~2.5 ppm) and LC-MS is critical to confirm structure .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : The compound is sensitive to oxidation due to the methylthio (-SMe) group. Store under inert gas (N₂ or Ar) at 0–6°C in amber vials to minimize light-induced degradation. Pre-purge storage containers with inert gas and use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) groups (~3.8–3.9 ppm for ¹H; ~55–60 ppm for ¹³C) and methylthio (-SMe) protons (~2.5 ppm, singlet) .

- FT-IR : Confirm amine (-NH₂) stretches (~3350 cm⁻¹) and C-S vibrations (~650–700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₉H₁₃NO₂S: theoretical 211.07 g/mol) .

Advanced Research Questions

Q. How does the electronic nature of the methylthio and methoxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The methoxy groups (-OCH₃) are electron-donating, activating the aromatic ring toward electrophilic substitution, while the methylthio (-SMe) group is weakly electron-withdrawing. This duality allows selective functionalization at specific positions. For Suzuki-Miyaura coupling, use Pd catalysts (e.g., Pd(PPh₃)₄) to target the C-3 position (para to -SMe). Monitor regioselectivity via HPLC and computational modeling (DFT studies) .

Q. What strategies mitigate conflicting data in biological activity studies of derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from impurity profiles or solvent interactions.

- Step 1 : Re-synthesize derivatives using controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Step 2 : Validate purity via HPLC-DAD (diode array detection) to rule out byproducts.

- Step 3 : Perform dose-response assays in triplicate across multiple cell lines (e.g., HeLa, HEK293) to distinguish intrinsic activity from artifacts .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The methoxy groups may form hydrogen bonds with catalytic residues, while -SMe enhances hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize experimental validation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.